tert-butylN-(3-oxo-1-phenylcyclobutyl)carbamate
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Overview
Description
Tert-butyl (3-oxo-1-phenylcyclobutyl)carbamate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for Tert-butyl (3-oxo-1-phenylcyclobutyl)carbamate is1S/C15H19NO3/c1-14(2,3)19-13(18)16-15(9-12(17)10-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
Tert-butyl (3-oxo-1-phenylcyclobutyl)carbamate is a powder that is white to light yellow in color . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Metabotropic Glutamate Receptor Agonists
Tert-butyl (3-oxo-1-phenylcyclobutyl)carbamate has been employed as a key intermediate in the synthesis of agonists for the metabotropic glutamate receptor 5 (mGluR5). This application involves the conversion of 1-(3-Oxocyclobutyl) carboxylic acid into N-Boc-protected 1-(3-oxocyclobutyl) urea through a one-step Curtius rearrangement. The reaction showcases the compound's utility in facilitating nucleophilic addition processes, which are crucial for constructing complex molecular architectures relevant to neurological research and drug development (Sun et al., 2014).
Enantioselective Synthesis of Carbocyclic Analogues
Another significant application of Tert-butyl (3-oxo-1-phenylcyclobutyl)carbamate is found in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The compound serves as an important intermediate for achieving the precise stereochemical control necessary for the synthesis of these analogues. The crystal structure of the synthesized intermediate confirms its utility in constructing molecules with specific stereochemistry, which is a critical aspect of developing therapeutically active compounds (Ober et al., 2004).
Photocatalyzed Amination
The compound has also found application in photocatalyzed reactions, specifically in the amination of o-hydroxyarylenaminones. This process establishes a new pathway for the assembly of 3-aminochromones under mild conditions, highlighting the compound's role in facilitating photocatalyzed protocols that enable the construction of diverse amino pyrimidines. Such methodologies broaden the scope of chemical synthesis, allowing for the efficient creation of molecules with potential pharmaceutical applications (Wang et al., 2022).
Conducting Polymer and Sensory Material Development
In materials science, Tert-butyl (3-oxo-1-phenylcyclobutyl)carbamate derivatives have been utilized in the development of conducting polymers and sensory materials. Specifically, benzothiazole-modified carbazole derivatives containing tert-butyl moieties have been synthesized to form organogels. These materials exhibit strong blue emission and have been demonstrated to detect volatile acid vapors efficiently, showcasing the compound's potential in creating chemosensors and advanced materials for environmental monitoring (Sun et al., 2015).
Safety and Hazards
Tert-butyl (3-oxo-1-phenylcyclobutyl)carbamate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-14(2,3)19-13(18)16-15(9-12(17)10-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQINMQMRXZUJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=O)C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2418663-64-4 |
Source
|
Record name | tert-butyl N-(3-oxo-1-phenylcyclobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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